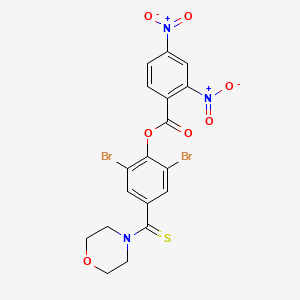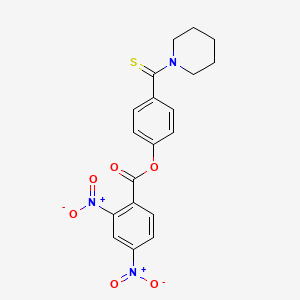
2,6-Dibromo-4-(morpholin-4-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-4-(morpholin-4-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate is a complex organic compound that features a combination of bromine, morpholine, and dinitrobenzoate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(morpholin-4-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate typically involves multiple steps, starting with the preparation of the core phenyl structure, followed by the introduction of bromine, morpholine, and dinitrobenzoate groups. Common synthetic routes include:
Morpholine Introduction: The morpholine group is introduced via nucleophilic substitution, where a suitable leaving group on the phenyl ring is replaced by morpholine.
Dinitrobenzoate Formation: The final step involves the esterification of the phenyl ring with 2,4-dinitrobenzoic acid, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,6-Dibromo-4-(morpholin-4-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with substituted functional groups.
科学研究应用
2,6-Dibromo-4-(morpholin-4-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
作用机制
The mechanism of action of 2,6-Dibromo-4-(morpholin-4-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulation of Signaling Pathways: Interfering with cellular signaling pathways, leading to altered cellular responses.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
相似化合物的比较
Similar Compounds
2,6-Dibromo-4-nitrophenol: Similar brominated phenyl structure but lacks the morpholine and dinitrobenzoate groups.
6,8-Dibromo-2-(4-morpholin-4-yl-phenyl)-quinoline: Contains bromine and morpholine groups but has a quinoline core instead of a phenyl ring.
2,6-Dibromo-4-[1-(3-bromo-4-hydroxyphenyl)-1-methylethyl]phenol: Similar brominated phenyl structure with additional hydroxy and methylethyl groups.
Uniqueness
2,6-Dibromo-4-(morpholin-4-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate is unique due to its combination of bromine, morpholine, and dinitrobenzoate groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C18H13Br2N3O7S |
|---|---|
分子量 |
575.2 g/mol |
IUPAC 名称 |
[2,6-dibromo-4-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate |
InChI |
InChI=1S/C18H13Br2N3O7S/c19-13-7-10(17(31)21-3-5-29-6-4-21)8-14(20)16(13)30-18(24)12-2-1-11(22(25)26)9-15(12)23(27)28/h1-2,7-9H,3-6H2 |
InChI 键 |
MWMFTSXZXXNQME-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=S)C2=CC(=C(C(=C2)Br)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11663697.png)
![N'-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11663702.png)
![ethyl (2Z)-2-[(5-bromofuran-2-yl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663708.png)

![3-benzyl-2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11663721.png)
![6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11663722.png)
![N'-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11663725.png)
![6-amino-4-(3-hydroxy-4-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663730.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11663738.png)
![(3,5-Dimethylpiperidin-1-yl)[2-(4-propoxyphenyl)quinolin-4-yl]methanone](/img/structure/B11663746.png)
![(5Z)-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11663747.png)
![N-Cyclohexyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide](/img/structure/B11663757.png)
![2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11663761.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)hexan-1-one](/img/structure/B11663764.png)
